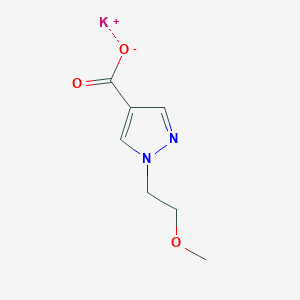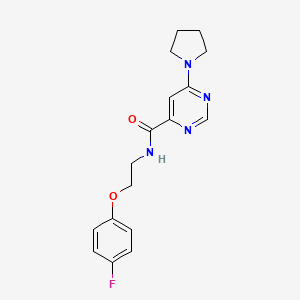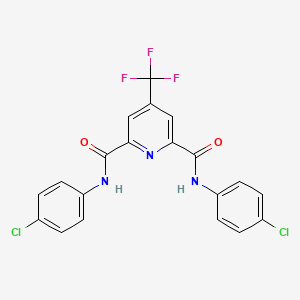
N2,N6-bis(4-chlorophenyl)-4-(trifluoromethyl)pyridine-2,6-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N2,N6-bis(4-chlorophenyl)-4-(trifluoromethyl)pyridine-2,6-dicarboxamide, also known as CTX-0294885, is a novel small molecule inhibitor that has shown promising results in preclinical studies. It belongs to the family of pyridinecarboxamides and has been extensively studied for its potential therapeutic applications in various diseases.
Applications De Recherche Scientifique
Complexation and Coordination Chemistry
N2,N6-bis(4-chlorophenyl)-4-(trifluoromethyl)pyridine-2,6-dicarboxamide and its derivatives have significant applications in complexation and coordination chemistry. These compounds serve as ligands to form complexes with metals such as copper(II), showcasing a variety of nuclearities and geometries. For instance, the synthesis and characterization of new pyridine carboxamide ligands have led to the formation of mono-, di-, tri-, and tetranuclear copper complexes, which were analyzed through crystallographic studies revealing extensive intramolecular hydrogen bonding interactions (Jain et al., 2004).
Polymeric Materials
These compounds are also pivotal in the development of new polymeric materials. They have been utilized in the synthesis of novel polyamides and polyimides featuring high thermal stability, optical transparency, and excellent mechanical properties. The incorporation of pyridine and carboxamide motifs into the polymer backbone enhances the material's performance, making them suitable for advanced applications (Xie et al., 2022).
Anion Recognition and Supramolecular Chemistry
Furthermore, derivatives of this compound have been explored in anion recognition and supramolecular chemistry. Dicationic derivatives, for example, have shown high affinity and selectivity for anions like chloride in acetonitrile, indicating potential applications in selective anion sensing and separation processes (Dorazco‐González et al., 2010).
Coordination Polymers
The flexibility and functional adaptability of such compounds allow for the structural direction of distinct layered coordination polymers with metals like copper(II), contributing to the diverse field of coordination polymers with potential applications in catalysis, gas storage, and separation technologies (Chen et al., 2008).
Propriétés
IUPAC Name |
2-N,6-N-bis(4-chlorophenyl)-4-(trifluoromethyl)pyridine-2,6-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Cl2F3N3O2/c21-12-1-5-14(6-2-12)26-18(29)16-9-11(20(23,24)25)10-17(28-16)19(30)27-15-7-3-13(22)4-8-15/h1-10H,(H,26,29)(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQBLBEKYZUYYBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC(=CC(=N2)C(=O)NC3=CC=C(C=C3)Cl)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Cl2F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(Perfluoroethyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B2696585.png)
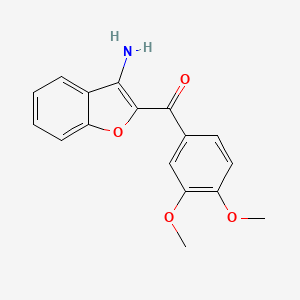
![N-[(4-aminopyrimidin-2-yl)methyl]-6,7-dichloroquinoxalin-2-amine](/img/structure/B2696587.png)
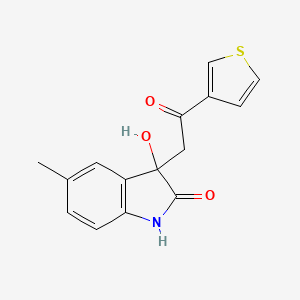
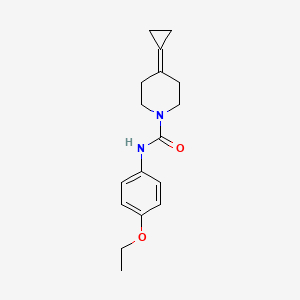


![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)butyramide](/img/structure/B2696596.png)
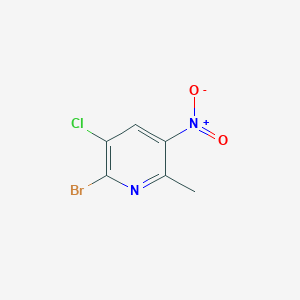
![N-benzyl-6-imino-7-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2696599.png)

![Ethyl (2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)benzofuran-3-yl)carbamate](/img/structure/B2696603.png)
